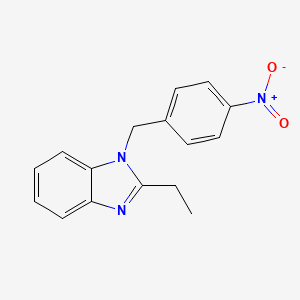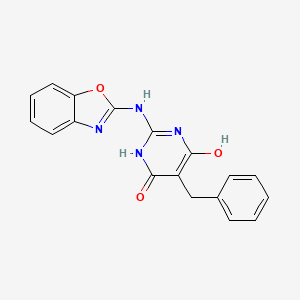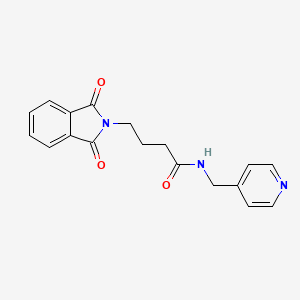![molecular formula C12H9N5O2 B5740821 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide (PDTO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been evaluated for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis in bacteria and fungi. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. Additionally, this compound has been shown to be stable under various conditions. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively evaluated for its toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. One area of research could focus on optimizing the synthesis method to achieve higher yields of this compound. Additionally, further research could be conducted to evaluate the toxicity of this compound and its potential use in vivo. Another area of research could focus on the development of new antibiotics and anticancer agents based on the structure of this compound. Finally, this compound could be further evaluated for its potential use as a fluorescent probe for the detection of metal ions.
In conclusion, this compound is a heterocyclic compound that has potential applications in scientific research. It has been synthesized through various methods and has been evaluated for its antibacterial, antifungal, and anticancer properties. Further research is needed to optimize its synthesis, evaluate its toxicity, and explore its potential use as a fluorescent probe.
Métodos De Síntesis
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide can be synthesized through various methods, including the reaction of 5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-4-nitrophenol followed by reduction with zinc dust. Another method involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-bromo-4-nitrophenol followed by reduction with sodium dithionite. These methods have been optimized to achieve high yields of this compound.
Aplicaciones Científicas De Investigación
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been evaluated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been evaluated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been evaluated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-17-10-7-6-9-11(15-19-14-9)12(10)13-16(17)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENKWMQFUACZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](N(N=C2C3=NON=C31)C4=CC=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)





![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
